molecular formula C12H8F3N3O2 B2367659 6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034621-02-6

6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2367659
CAS RN: 2034621-02-6
M. Wt: 283.21
InChI Key: XQWXXOWCWQKUFS-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a phenyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been extensively studied . For example, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Scientific Research Applications

Analytical Chemistry and Pharmacokinetics

Analytical chemistry techniques, such as hydrophilic liquid interaction chromatography-tandem mass spectrometry (HILIC-MS/MS), are crucial in the quantitation and study of bioactive compounds and their metabolites in biological samples. Such methodologies enable precise measurement and understanding of the pharmacokinetics of compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles in human plasma and urine. For example, Lang et al. (2010) developed an accurate HILIC-MS/MS-based stable isotope dilution analysis for the simultaneous quantitation of various bioactive pyridines and their key metabolites in human plasma and urine after coffee consumption (Lang et al., 2010).

Environmental and Biological Monitoring

The study and monitoring of environmental and biological exposure to various chemical compounds, including pesticides and metabolites, are essential in assessing potential health risks. Techniques for detecting and quantifying these compounds in human and environmental samples are vital for understanding exposure levels and pathways. For instance, Hardt et al. (1999) focused on biological monitoring of exposure to pirimicarb, demonstrating how metabolites of certain chemicals can be sensitive and specific markers for exposure assessment (Hardt et al., 1999).

Metabolism and Toxicity Studies

Research on the metabolism and potential toxicity of chemical compounds, including their interactions with biological systems, is critical for evaluating safety and therapeutic implications. Such studies often involve investigating the metabolic pathways, identifying metabolites, and assessing the effects on biological markers or systems. For example, metabolic studies on allopurinol reveal its inhibition mechanism on xanthine oxidase and its conversion to alloxanthine, its major metabolite, highlighting the importance of understanding metabolic processes and their implications for treatment and toxicity (Elion, Kovensky, & Hitchings, 1966).

properties

IUPAC Name

6-oxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)7-3-1-2-4-8(7)18-11(20)9-5-10(19)17-6-16-9/h1-6H,(H,18,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWXXOWCWQKUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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